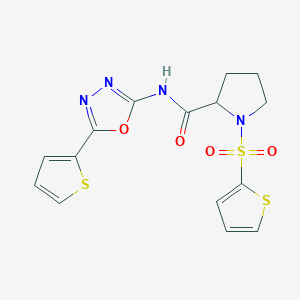
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4O4S3 and its molecular weight is 410.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that integrates multiple bioactive moieties, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
1. Structural Overview
The compound consists of:
- Oxadiazole Ring : Known for its pharmacological properties.
- Thiophene Moiety : Contributes to electronic properties and enhances biological activity.
- Pyrrolidine Structure : Provides a framework for further functionalization.
2.1 Anticancer Properties
Research indicates that compounds containing oxadiazole and thiophene groups exhibit significant anticancer activities. For instance:
- A study demonstrated that derivatives with similar structures showed cytotoxicity against various cancer cell lines, including HeLa and MCF-7, with IC50 values in the low micromolar range .
- In vitro studies revealed that certain derivatives induced apoptosis and inhibited cell cycle progression in cancer cells .
2.2 Anti-inflammatory Effects
Compounds with the oxadiazole moiety have been linked to anti-inflammatory effects. Syed et al. reported that derivatives of oxadiazole exhibited promising anti-inflammatory activity in various assays, suggesting potential therapeutic applications in inflammatory diseases.
2.3 Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Research on related oxadiazole derivatives indicated significant activity against Mycobacterium tuberculosis, with some compounds achieving over 90% inhibition at specific concentrations .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
- Substituent Effects : Variations in substituents on the thiophene and oxadiazole rings affect potency and selectivity against different biological targets.
- Functional Group Modifications : Modifying the sulfonyl group can enhance solubility and bioavailability.
4. Synthesis
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring through cyclization reactions involving thiophene derivatives.
- Coupling reactions to attach the pyrrolidine framework.
- Final modifications to introduce the carboxamide functionality.
5. Case Studies
| Study | Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| Syed et al. | N-[4-(5-methyl/phenyl)-1,3,4-oxadiazol-2-yl]benzamide | Anti-inflammatory | Not specified | Not specified |
| El-Nagdi et al. | (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-y)benzenesulfonamides | Anticancer | HeLa | 0.37 - 0.95 |
| Shruthi et al. | Various oxadiazole derivatives | Antimicrobial | Mtb H37Rv | MIC = 0.5 |
6. Conclusion
This compound represents a promising candidate for further development in medicinal chemistry due to its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Ongoing research into its SAR and optimization strategies will likely yield new therapeutic agents for various diseases.
This compound's unique structural characteristics and biological properties warrant further investigation to fully unlock its potential in drug discovery and development.
属性
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S3/c20-13(16-15-18-17-14(23-15)11-5-2-8-24-11)10-4-1-7-19(10)26(21,22)12-6-3-9-25-12/h2-3,5-6,8-10H,1,4,7H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASGTYHYOCMQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













